

An In-depth Technical Guide to Triethyloxonium Hexafluorophosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Triethyloxonium hexafluorophosphate
Cat. No.:	B093381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of **triethyloxonium hexafluorophosphate**. The information is intended for professionals in research, and drug development who utilize powerful alkylating agents in their work.

Core Physical Properties

Triethyloxonium hexafluorophosphate, often referred to as Meerwein's salt, is a potent ethylating agent with the chemical formula $C_6H_{15}F_6OP$.^[1] It is a white, crystalline solid that is highly reactive and sensitive to moisture.^[1] For stability, it is typically supplied and stored with diethyl ether.^[1]

Quantitative Physical Data

The following table summarizes the key physical properties of **triethyloxonium hexafluorophosphate**:

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₅ F ₆ OP	[1]
Molecular Weight	248.15 g/mol	[1] [2] [3]
Appearance	Almost white powder	[1]
Melting Point	~145 °C (decomposes)	[1] [3] [4]
Boiling Point	Not applicable (decomposes)	[5] [6] [7]
Flash Point	57 °C (134.6 °F) - closed cup	[2] [3]
Solubility	Soluble in polar organic solvents such as dichloromethane. Reacts with water.	[8] [9] [10]
Density	Data not available for the solid. A 1.0 M solution of the related triethyloxonium tetrafluoroborate in dichloromethane has a density of 1.328 g/mL at 25 °C.	[11]

Stability and Handling

Triethyloxonium hexafluorophosphate is a moisture-sensitive compound and should be handled under an inert, dry atmosphere.[\[8\]](#)[\[12\]](#) It is recommended to store the compound at or below -20 °C to ensure its stability.[\[1\]](#) Due to its reactivity with water, it should never be allowed to come into contact with atmospheric moisture. The compound is also flammable.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Synthesis of Trialkyloxonium Salts (General Procedure)

A common method for the synthesis of trialkyloxonium salts, such as the analogous triethyloxonium tetrafluoroborate, involves the reaction of boron trifluoride etherate with a dialkyl ether and a suitable epoxide, like epichlorohydrin.[\[9\]](#)[\[13\]](#) This procedure can be adapted for the synthesis of **triethyloxonium hexafluorophosphate**.

Materials:

- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Diethyl ether (anhydrous)
- Epichlorohydrin
- Anhydrous solvent (e.g., dichloromethane)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube is assembled while hot and cooled under a stream of dry nitrogen.
- Anhydrous diethyl ether and freshly distilled boron trifluoride etherate are added to the flask.
- Epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is stirred for an additional hour.
- The reaction mixture is then allowed to cool, which should result in the precipitation of the triethyloxonium salt.
- The crystalline product is isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried in *vacuo*.

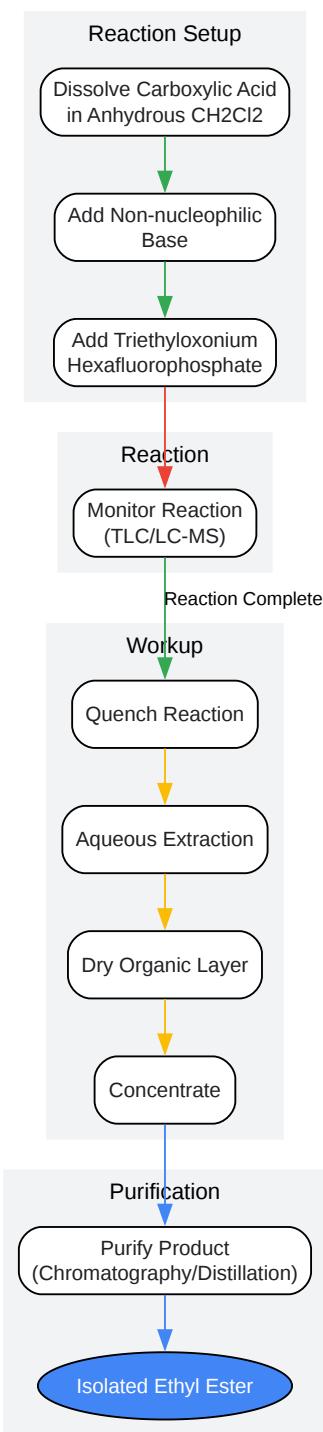
O-Ethylation of a Carboxylic Acid

Triethyloxonium hexafluorophosphate is a powerful reagent for the ethylation of various functional groups, including carboxylic acids, under mild conditions.

Materials:

- Carboxylic acid

- **Triethyloxonium hexafluorophosphate**
- Anhydrous dichloromethane
- Anhydrous base (e.g., proton sponge or a non-nucleophilic amine)
- Inert gas (e.g., Nitrogen or Argon)


Procedure:

- The carboxylic acid is dissolved in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
- A non-nucleophilic base is added to the solution.
- **Triethyloxonium hexafluorophosphate** is added portion-wise to the stirred solution at room temperature.
- The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
- Upon completion, the reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride solution).
- The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude ethyl ester.
- The product can be further purified by column chromatography or distillation.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the O-ethylation of a carboxylic acid using **triethyloxonium hexafluorophosphate**.

Workflow for O-Ethylation of a Carboxylic Acid

[Click to download full resolution via product page](#)

Caption: General workflow for the ethylation of a carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Triethyloxonium hexafluorophosphate diethyl ether stabilizer 17950-40-2 [sigmaaldrich.com]
- 3. 三乙基六氟磷氧 contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. srd.nist.gov [srd.nist.gov]
- 7. The thermal decomposition of trimethyloxonium salts and its relation to the conversion of methanol into hydrocarbons - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 10. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 11. 三乙基氧鎓四氟硼酸盐 溶液 1.0 M in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Triethyloxonium Hexafluorophosphate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093381#triethyloxonium-hexafluorophosphate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com